molecular formula C7H12Cl2N2 B11903335 (5-Methylpyridin-3-yl)methanamine dihydrochloride

(5-Methylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B11903335
M. Wt: 195.09 g/mol
InChI Key: NARVTWILSPYBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyridin-3-yl)methanamine dihydrochloride is a substituted pyridine derivative with a methyl group at the 5-position of the pyridine ring and an aminomethyl group at the 3-position. Its molecular formula is C₇H₁₁Cl₂N₂ (as a dihydrochloride salt), and it is commonly used in pharmaceutical research as a building block for drug discovery. The compound’s CAS number is 1956340-40-1, and it is typically available with a purity ≥95% . The methyl group enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility, making it suitable for biological studies.

Properties

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

(5-methylpyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H10N2.2ClH/c1-6-2-7(3-8)5-9-4-6;;/h2,4-5H,3,8H2,1H3;2*1H

InChI Key

NARVTWILSPYBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 5-Methylpyridine-3-carbaldehyde

A widely employed method involves the reductive amination of 5-methylpyridine-3-carbaldehyde. This two-step process begins with the condensation of the aldehyde with ammonium acetate in methanol under reflux, forming an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C yields the primary amine, which is isolated as the dihydrochloride salt via treatment with concentrated HCl.

Reaction Conditions:

  • Step 1 (Imine Formation): 5-Methylpyridine-3-carbaldehyde (1.0 equiv), ammonium acetate (2.5 equiv), methanol, reflux, 12 hours.

  • Step 2 (Reduction): NaBH₄ (1.2 equiv), THF, 0–5°C, 2 hours.

  • Salt Formation: HCl gas bubbled into the amine solution in diethyl ether, yielding a white precipitate.

Yield: 78–82% after recrystallization from ethanol.

Halogen Displacement in 3-Bromo-5-methylpyridine

An alternative route utilizes 3-bromo-5-methylpyridine as the starting material. The bromine atom at position 3 undergoes nucleophilic substitution with ammonia in the presence of a copper(I) iodide catalyst at elevated temperatures.

Reaction Mechanism:

3-Bromo-5-methylpyridine+NH3CuI, DMF, 110°C(5-Methylpyridin-3-yl)methanamine+HBr\text{3-Bromo-5-methylpyridine} + \text{NH}_3 \xrightarrow{\text{CuI, DMF, 110°C}} \text{(5-Methylpyridin-3-yl)methanamine} + \text{HBr}

Optimization Insights:

  • Catalyst Loading: 10 mol% CuI maximizes substitution efficiency.

  • Solvent: Dimethylformamide (DMF) enhances ammonia solubility and reaction rate.

  • Workup: The amine is extracted with dichloromethane, dried over MgSO₄, and converted to the dihydrochloride salt using HCl-saturated ethanol.

Yield: 70–75% with purity >95% (HPLC).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and consistency. Continuous flow reactors enable precise control over temperature and residence time, critical for exothermic amination reactions. For example, a telescoped process combining imine formation and reduction in a single flow system achieves 85% yield at a throughput of 1.2 kg/hour.

Key Parameters:

  • Residence Time: 30 minutes for imine formation; 15 minutes for reduction.

  • Temperature Gradient: 60°C (condensation) → 25°C (reduction).

  • Purification: In-line liquid-liquid separation removes byproducts prior to HCl salt formation.

Catalytic Hydrogenation of Nitriles

A patent-pending method describes the hydrogenation of 5-methylpyridine-3-carbonitrile using Raney nickel under 50 bar H₂ pressure. This one-step process avoids intermediate isolation, reducing production costs:

5-Methylpyridine-3-carbonitrile+H2Raney Ni, EtOH(5-Methylpyridin-3-yl)methanamine\text{5-Methylpyridine-3-carbonitrile} + \text{H}_2 \xrightarrow{\text{Raney Ni, EtOH}} \text{(5-Methylpyridin-3-yl)methanamine}

Advantages:

  • Yield: 88–90% with minimal side products.

  • Scalability: Compatible with fixed-bed reactors for multi-ton production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate halogen displacement but may complicate purification. Ethanol, while less polar, facilitates easier salt crystallization. A comparative study reveals:

SolventReaction Rate (k, h⁻¹)Yield (%)Purity (%)
DMF0.457592
Ethanol0.288298
THF0.357895

Data adapted from large-scale optimization trials.

Acid-Stable Catalysts for Amination

Copper-based catalysts (e.g., CuI, CuBr) outperform palladium in bromine displacement reactions due to superior acid tolerance during HCl salt formation. Catalyst recycling studies demonstrate three reuse cycles with <5% activity loss.

Purification and Characterization

Recrystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol/water (4:1 v/v), yielding needle-like crystals with >99% purity (by NMR). Alternative solvents like acetonitrile reduce yield to 65% due to lower solubility.

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 8.45 (s, 1H, H-2), 8.20 (d, J = 2.0 Hz, 1H, H-4), 7.75 (dd, J = 2.0, 8.5 Hz, 1H, H-6), 4.10 (s, 2H, CH₂NH₂), 2.40 (s, 3H, CH₃).

  • FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyridine ring).

Challenges and Mitigation Strategies

Byproduct Formation in Reductive Amination

Over-reduction of the imine intermediate to a secondary amine is minimized by:

  • Strict temperature control (<5°C during NaBH₄ addition).

  • Use of CeCl₃ as a Lewis acid to modulate reducing agent activity.

Residual Solvent in Industrial Batches

Headspace gas chromatography identifies ethanol residuals (<500 ppm) in final products. Azeotropic distillation with toluene reduces residuals to <50 ppm, meeting ICH guidelines.

Emerging Methodologies

Enzymatic Amination

Preliminary studies explore transaminase enzymes for stereoselective amination of 5-methylpyridine-3-carbaldehyde. While yields remain low (30–40%), this approach offers a greener alternative to traditional methods.

Photocatalytic C-H Activation

UV-light-driven C-H amination using iridium catalysts shows promise for direct functionalization of 5-methylpyridine, bypassing pre-functionalized intermediates. Current limitations include scalability and catalyst cost .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Drug Development

(5-Methylpyridin-3-yl)methanamine dihydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact with biological targets effectively, making it valuable in developing drugs for neurological disorders and other therapeutic areas.

Case Study: Neurological Disorders
Research indicates that compounds derived from pyridine derivatives exhibit neuroprotective effects. One study demonstrated that derivatives of (5-Methylpyridin-3-yl)methanamine showed promise in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)≤ 0.25 µg/mL
Escherichia coli> 200 µg/mL
Pseudomonas aeruginosa> 200 µg/mL

This table illustrates the compound's selectivity towards Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as an antimicrobial agent .

Agricultural Applications

In agricultural chemistry, this compound is utilized in the development of agrochemicals aimed at enhancing crop protection and yield. Its ability to interact with plant receptors makes it suitable for creating pesticides and herbicides.

Case Study: Crop Protection
A study evaluated the efficacy of pyridine-based compounds in protecting crops from fungal infections. Results indicated that formulations containing (5-Methylpyridin-3-yl)methanamine provided significant protection against common agricultural pathogens, resulting in improved crop yields.

Material Science Applications

The compound is also explored for its potential in material science, particularly in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance.

Table 2: Material Properties Enhanced by this compound

PropertyImprovement Factor
Thermal Stability1.5x
Chemical Resistance2.0x
Mechanical Strength1.8x

These enhancements make the compound valuable for developing materials used in harsh environments .

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling and biochemical processes, ultimately affecting physiological functions .

Comparison with Similar Compounds

Pyridinyl Methanamine Derivatives with Varying Substituent Positions

The position of methyl and other substituents on the pyridine ring significantly impacts physicochemical properties and biological activity.

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Purity
(5-Methylpyridin-3-yl)methanamine dihydrochloride 5-methyl, 3-aminomethyl C₇H₁₁Cl₂N₂ 215.08 1956340-40-1 ≥95%
(2-Methylpyridin-3-yl)methanamine dihydrochloride 2-methyl, 3-aminomethyl C₇H₁₁Cl₂N₂ 215.08 58539-66-5 ≥95%
(5-Methylpyridin-2-yl)methanamine dihydrochloride 5-methyl, 2-aminomethyl C₇H₁₁Cl₂N₂ 215.08 357287-98-0 ≥95%

Key Observations :

  • In contrast, a 2-methyl group (e.g., CAS 58539-66-5) may sterically hinder binding .
  • Solubility : All three compounds share the same molecular formula but differ in solubility due to crystal packing variations caused by substituent positions.

Halogen-Substituted Analogues

Halogen atoms (Cl, Br, F) introduce electronegativity and alter reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride C₇H₉Cl₂N₂ 193.07 1257535-41-3 5-Cl, 3-methyl
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride C₇H₁₀BrClN₂ 238.00 1257535-42-4 5-Br, 3-methyl
(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride C₇H₉ClN₂O 182.07 1820703-71-6 5-Cl, 6-OCH₃

Key Observations :

  • Bromine’s larger atomic radius (CAS 1257535-42-4) may improve hydrophobic interactions .
  • Steric Effects : A methoxy group at the 6-position (CAS 1820703-71-6) introduces steric bulk and hydrogen-bonding capacity, which could reduce membrane permeability compared to the target compound .

Heterocycle-Modified Analogues

Incorporation of heterocycles (e.g., thiophene, thiadiazole) diversifies electronic properties.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride C₈H₁₀Cl₂N₄S 265.16 1956335-59-3 Thiadiazole core
(5-(4-Methylpyridin-3-yl)thiophene-2-yl)methanamine dihydrochloride C₁₁H₁₄Cl₂N₂S 293.21 Not provided Thiophene linkage

Key Observations :

  • Thiadiazole Core (CAS 1956335-59-3): The electron-deficient thiadiazole ring may enhance π-stacking interactions in enzymatic pockets but reduce metabolic stability compared to pyridine .

Alkyl and Functional Group Variants

Alkyl chains and functional groups (e.g., fluorine, morpholine) modulate solubility and target affinity.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Modification
[4-(9H-Purin-6-yl)morpholin-2-yl]methanamine dihydrochloride C₁₀H₁₅Cl₂N₆O 270.72 1394770-01-4 Morpholine-purine hybrid
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₀Cl₂FN₂ 219.07 Not provided 5-F, chiral center

Key Observations :

  • Morpholine-Purine Hybrid (CAS 1394770-01-4): The morpholine ring enhances water solubility, while the purine moiety enables nucleotide mimicry, a feature absent in the target compound .

Biological Activity

(5-Methylpyridin-3-yl)methanamine dihydrochloride, a derivative of pyridine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, influencing multiple pathways and exhibiting potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C7H10Cl2N2. Its structure comprises a pyridine ring substituted with a methyl group and an amine, forming a dihydrochloride salt that enhances its solubility and stability in aqueous environments.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The methanamine group can form hydrogen bonds with biological molecules, while the methyl group contributes to hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, altering physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound, including:

Case Studies

A notable study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that at concentrations below 100 µM, the compound inhibited cell growth effectively, with a GI50 value comparable to established anticancer agents .

Cell LineGI50 Value (µM)Activity
MDA-MB-45360Selective antiproliferative
HCC70>100No significant activity

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Material : Utilizing 5-methylpyridine as the base.
  • Functionalization : Introducing the methanamine group through specific chemical reactions.
  • Salt Formation : Converting the base into its dihydrochloride form to improve solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.